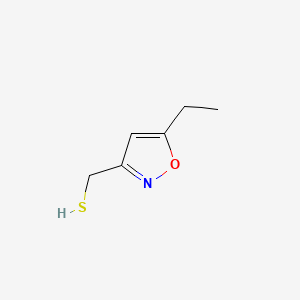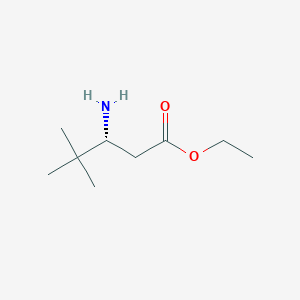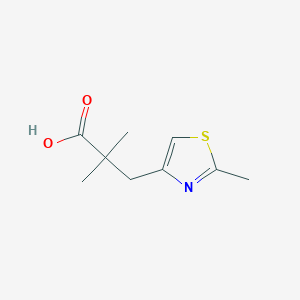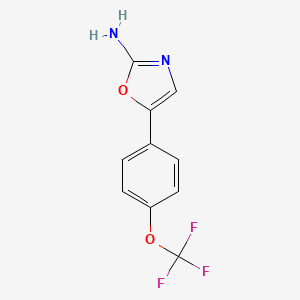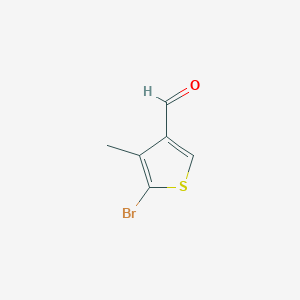
5-Bromo-4-methylthiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methylthiophene-3-carbaldehyde is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 3-position on the thiophene ring. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Another method involves the formylation of 5-bromo-4-methylthiophene. This can be achieved using the Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions. The processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
5-Bromo-4-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether.
Condensation: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: 5-Bromo-4-methylthiophene-3-carboxylic acid.
Reduction: 5-Bromo-4-methylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives.
Condensation: 5-Bromo-4-methylthiophene-3-imine or hydrazone derivatives.
科学研究应用
5-Bromo-4-methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the development of new therapeutic agents, particularly in the design of molecules that target specific biological pathways.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Bromo-4-methylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and methyl group can influence the compound’s binding affinity and selectivity for its target.
相似化合物的比较
5-Bromo-4-methylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
4-Methylthiophene-3-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-4-methylthiophene-2-carbaldehyde: Similar structure but the formyl group is at the 2-position instead of the 3-position.
The presence of the bromine atom, methyl group, and aldehyde group in this compound makes it unique and versatile for various synthetic and research applications.
属性
IUPAC Name |
5-bromo-4-methylthiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-5(2-8)3-9-6(4)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQZVAMYZKOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



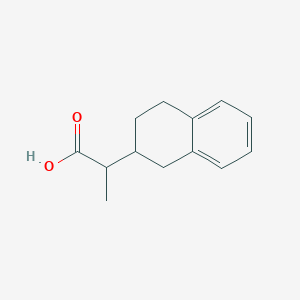

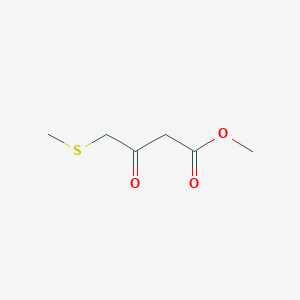
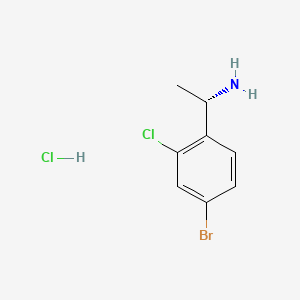
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
